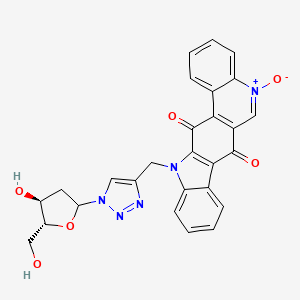
Topoisomerase I/II inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase I/II inhibitor 4 is a chemical compound that inhibits the activity of both type I and type II topoisomerases. Topoisomerases are essential enzymes that regulate the topology of DNA during processes such as replication, transcription, and repair. By inhibiting these enzymes, this compound can interfere with DNA replication and transcription, leading to cell death. This makes it a potential candidate for anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Topoisomerase I/II inhibitor 4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Topoisomerase I/II inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced potency and selectivity. These derivatives are often tested for their biological activity and potential therapeutic applications .
Applications De Recherche Scientifique
Topoisomerase I/II inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study DNA topology and enzyme inhibition. In biology, it helps researchers understand the mechanisms of DNA replication and repair. In medicine, it is being investigated as a potential anticancer agent due to its ability to induce cell death in cancer cells. Industrial applications include its use in the development of new drugs and therapeutic agents .
Mécanisme D'action
Topoisomerase I/II inhibitor 4 exerts its effects by binding to the topoisomerase-DNA complex and preventing the re-ligation step of the topoisomerase mechanism. This leads to the accumulation of DNA breaks, which ultimately results in apoptosis (programmed cell death). The molecular targets of this compound include both type I and type II topoisomerases, and the pathways involved are related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
Topoisomerase I/II inhibitor 4 is unique in its ability to inhibit both type I and type II topoisomerases, whereas many other topoisomerase inhibitors are selective for one type. Similar compounds include irinotecan and topotecan (type I inhibitors) and etoposide and teniposide (type II inhibitors). The dual inhibition property of this compound makes it a promising candidate for combination therapies and overcoming drug resistance .
Propriétés
Formule moléculaire |
C27H21N5O6 |
|---|---|
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
10-[[1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]triazol-4-yl]methyl]-20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione |
InChI |
InChI=1S/C27H21N5O6/c33-13-21-20(34)9-22(38-21)31-11-14(28-29-31)10-30-18-7-3-1-5-15(18)24-25(30)27(36)23-16-6-2-4-8-19(16)32(37)12-17(23)26(24)35/h1-8,11-12,20-22,33-34H,9-10,13H2/t20-,21+,22?/m0/s1 |
Clé InChI |
NOMNMLFGSPUVNX-UGGDCYSXSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
SMILES canonique |
C1C(C(OC1N2C=C(N=N2)CN3C4=CC=CC=C4C5=C3C(=O)C6=C(C5=O)C=[N+](C7=CC=CC=C76)[O-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




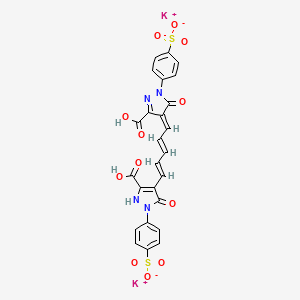

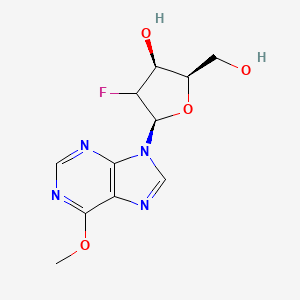

![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((3-fluorophenyl)sulfonyl)piperazine](/img/structure/B12397276.png)
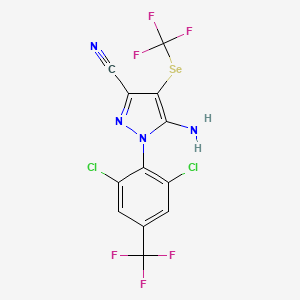


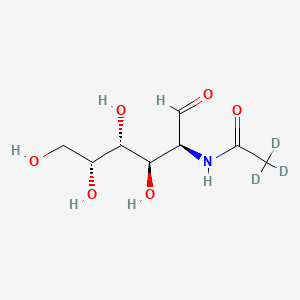
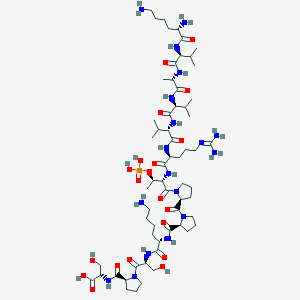
![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)
